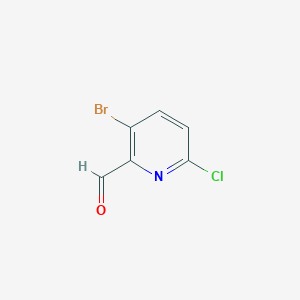

![molecular formula C5H3BrN4 B1445705 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 55478-78-9](/img/structure/B1445705.png)

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Übersicht

Beschreibung

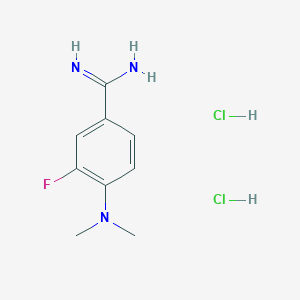

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 55478-78-9 . It has a molecular weight of 199.01 and its IUPAC name is 5-bromo [1,2,4]triazolo [1,5-a]pyrazine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class to which 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The InChI code for 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is 1S/C5H3BrN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H . This indicates that the compound has a planar triazolopyrimidine ring system .Physical And Chemical Properties Analysis

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a powder with a melting point of 143-145°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

“5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” derivatives have been explored for their potential therapeutic effects. They are considered in the development of treatments for disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs) isoforms .

Antibacterial Agents

These compounds have shown promise in antibacterial activity studies. They have been tested against strains like Staphylococcus aureus and Escherichia coli to determine their minimum inhibitory concentrations (MICs), indicating their potential as novel antibacterial agents .

Antidiabetic Activity

Triazolo[1,5-a]pyrazine derivatives are also being investigated for antidiabetic properties. This is significant in drug discovery programs aiming to find new treatments for diabetes .

Anti-platelet Aggregation

The anti-platelet aggregation properties of these compounds make them candidates for preventing thrombosis-related conditions .

Antifungal and Antimalarial Properties

Their antifungal and antimalarial activities are also under research, which could lead to new treatments for these infectious diseases .

Anticonvulsant Properties

Research into the anticonvulsant properties of triazolo[1,5-a]pyrazine derivatives could contribute to developing new medications for seizure disorders .

Organic Electronics

In the field of organic electronics, “5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” can be used as an electron acceptor to construct bipolar fluorescent emitters for deep-blue light emission. This has implications for developing new materials for OLEDs and other electronic devices .

Green Chemistry

These compounds are synthesized using eco-friendly methods under microwave conditions without the need for catalysts or additives. This represents a move towards greener chemical synthesis practices .

Safety and Hazards

The safety information for 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine indicates that it is a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is suggested that the compound may influence several pathways, leading to downstream effects that contribute to its overall biological activity .

Result of Action

The compound’s effects at the molecular and cellular levels are likely to be diverse, given the potential for interaction with multiple targets and pathways .

Action Environment

The action, efficacy, and stability of 5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine can be influenced by various environmental factors . These may include factors such as pH, temperature, and the presence of other molecules, which can affect the compound’s interaction with its targets and its overall stability.

Eigenschaften

IUPAC Name |

5-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVWVYMGLBYAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)

![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B1445631.png)

![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)

![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)

![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)